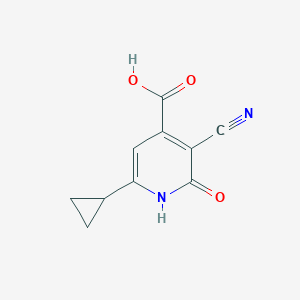
3-Cyano-6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a cyano group, a cyclopropyl group, and a carboxylic acid group attached to a dihydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis. This method yields a mixture of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile and 2-oxo-4-cyano-1,2-dihydropyridine-3-carboxamide, which can be further hydrolyzed to obtain the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the final product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyano-6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Cyano-6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including inhibitors of specific enzymes and receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to its biological activity, including its potential as an antimicrobial and anticancer agent.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Cyano-6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as acetyl-CoA-carboxylase, by binding to the active site and preventing substrate access . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Similar in structure but lacks the cyano and cyclopropyl groups.
2-Oxo-4-cyano-1,2-dihydropyridine-3-carboxamide: Contains a cyano group but differs in the presence of a carboxamide group instead of a carboxylic acid group.
Uniqueness
3-Cyano-6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group adds steric hindrance, influencing the compound’s interaction with biological targets and its overall stability.
Propiedades
Fórmula molecular |
C10H8N2O3 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
3-cyano-6-cyclopropyl-2-oxo-1H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-4-7-6(10(14)15)3-8(5-1-2-5)12-9(7)13/h3,5H,1-2H2,(H,12,13)(H,14,15) |
Clave InChI |
CGDPHDZZAHUVNF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=C(C(=O)N2)C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



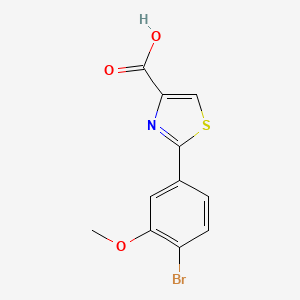
![2-ethyl-10-methyl-3-phenethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14867997.png)
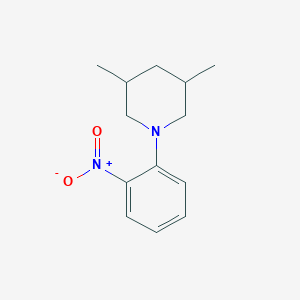
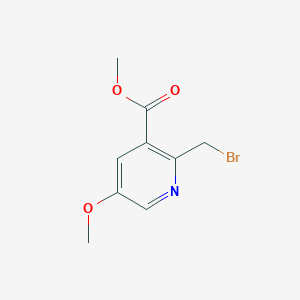
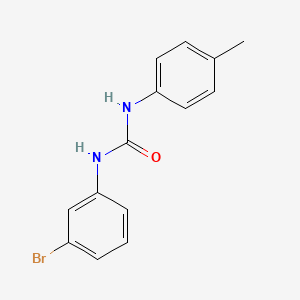
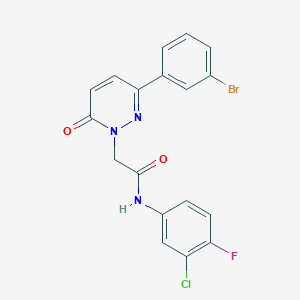


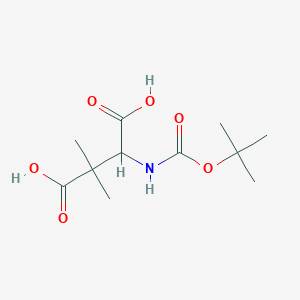

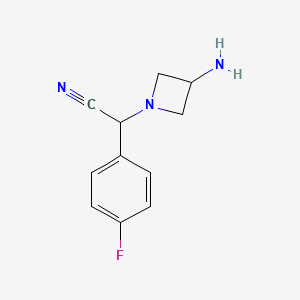
![9-Cyclopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14868062.png)

